molecular formula C18H18FN5O2 B5023916 1-(2-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(2-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5023916
M. Wt: 355.4 g/mol
InChI Key: GLSQZLUXTNHGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione (referred to as "compound X" in It belongs to the class of pyrrolidinedione compounds and has a unique chemical structure that makes it an interesting target for investigation.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. This means that it can activate these receptors to a certain extent, but not fully, which may explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. Compound X has also been shown to decrease the levels of corticosterone, a stress hormone, in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its unique chemical structure, which makes it an interesting target for investigation. It has also shown promising results in animal models, making it a potential candidate for the development of new drugs for the treatment of mood disorders. However, one limitation of using compound X is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure.

Future Directions

There are several future directions for research on compound X. One direction is to further investigate its mechanism of action and how it interacts with the dopamine D2 receptor and the serotonin 5-HT1A receptor. Another direction is to investigate its potential for use in the treatment of mood disorders, such as anxiety and depression. Finally, future research could focus on the development of new drugs based on the structure of compound X.

Synthesis Methods

The synthesis of compound X involves several steps, including the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to produce 2-fluoro-1-phenylpropan-1-one. This intermediate is then reacted with 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid to produce compound X. The synthesis method has been optimized to produce high yields of pure compound X.

Scientific Research Applications

Compound X has shown potential for use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are both involved in the regulation of mood and behavior. Compound X has also been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of mood disorders.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c19-13-4-1-2-5-14(13)24-16(25)12-15(17(24)26)22-8-10-23(11-9-22)18-20-6-3-7-21-18/h1-7,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSQZLUXTNHGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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